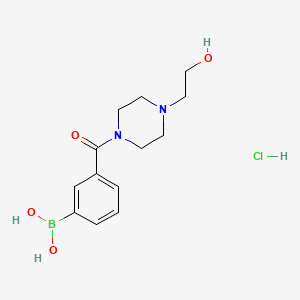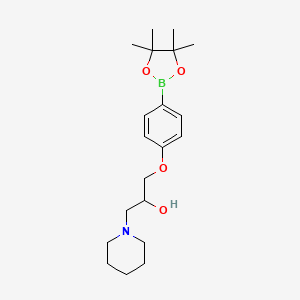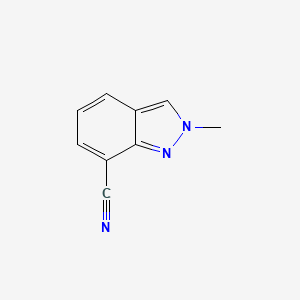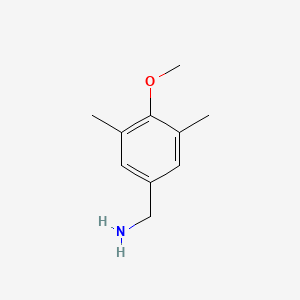
(4-Methoxy-3,5-dimethylphenyl)methanamine
Descripción general
Descripción
“(4-Methoxy-3,5-dimethylphenyl)methanamine” is a chemical compound . It is also known as 3,5-Dimethyl-4-methoxybenzylamine.
Molecular Structure Analysis
The molecular formula of “(4-Methoxy-3,5-dimethylphenyl)methanamine” is C10H15NO . The InChI code is 1S/C10H15NO/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5H,6,11H2,1-3H3 .Physical And Chemical Properties Analysis
The molecular weight of “(4-Methoxy-3,5-dimethylphenyl)methanamine” is 165.24 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Chiral Discrimination in Analytical Chemistry
The compound has been used in the study of chiral discrimination, specifically in the separation of enantiomers. This research is significant in the field of analytical chemistry, where enantiomer separation is crucial in the pharmaceutical industry. The study on an amylose tris-3,5-dimethylphenyl carbamate stationary phase highlights the role of weak hydrogen bonds and other interactions in achieving enantioselectivity (Bereznitski et al., 2002).
Antimicrobial Properties
A study on derivatives of the compound revealed moderate to very good antibacterial and antifungal activities. These findings are important in the development of new antimicrobial agents, especially considering the growing concern over antibiotic resistance. The synthesis of these derivatives and their subsequent screening for antimicrobial activity demonstrates the potential pharmaceutical applications of the compound (Thomas, Adhikari, & Shetty, 2010).
Photocatalytic Oxidation Studies
Research involving the compound in the context of photocatalytic oxidation is another significant application. The study focused on the photocatalytic decomposition of a fungicide in aqueous suspensions containing TiO2. This research has environmental implications, particularly in the treatment of water contaminated with fungicides and other hazardous substances (Topalov, Molnár-Gábor, & Csanádi, 1999).
Molecular Structure Analysis
The compound's molecular structure has been analyzed to understand interactions and steric effects better. Such studies are fundamental in organic chemistry and material science for designing and synthesizing new compounds with desired properties. The crystal packing and hydrogen bonding interactions provide insights into molecular behavior and potential applications (Jasinski et al., 2007).
Transesterification Reactions
The compound has been involved in studying transesterification reactions in weakly polar, aprotic solvents. This research has implications in organic synthesis, particularly in the development of new synthetic methodologies and understanding reaction mechanisms (Jackman, Petrei, & Smith, 1991).
Antitumor Activity
A series of novel derivatives, including ferrocene-containing derivatives, showed promising in vitro antitumor activity against various human cancer cell lines. This application is particularly relevant in the field of medicinal chemistry and oncology, where there is a continuous search for new anticancer agents (Károlyi et al., 2012).
Photochemistry in Polymerization
The compound has been studied in the context of photochemically mediated atom transfer radical polymerization (ATRP). This research is crucial in polymer chemistry, particularly in understanding and improving polymerization processes under different conditions (Ribelli, Konkolewicz, Pan, & Matyjaszewski, 2014).
Psychoactive Substance Research
Although not directly related to (4-Methoxy-3,5-dimethylphenyl)methanamine, studies on similar psychoactive substances provide insights into psychopharmacology and the potential therapeutic effects of these compounds. This research is relevant in understanding the psychoactive properties and potential therapeutic applications of related compounds (Uthaug et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5H,6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHQAGJWKQGNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3,5-dimethylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



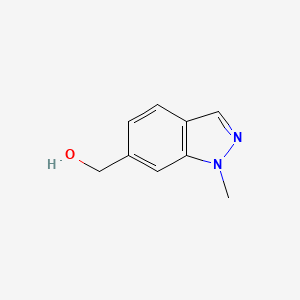
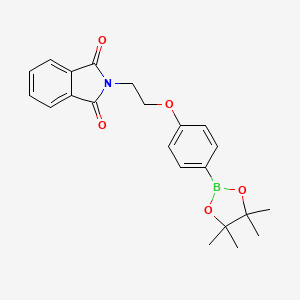
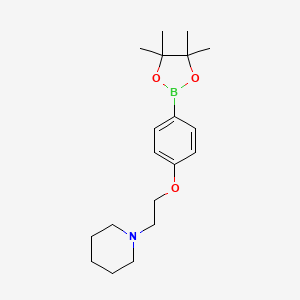
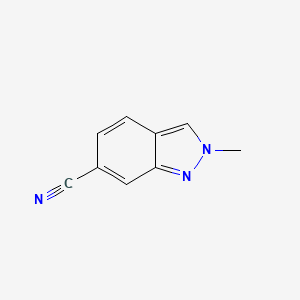
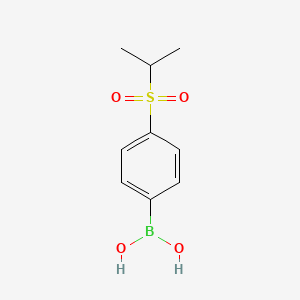
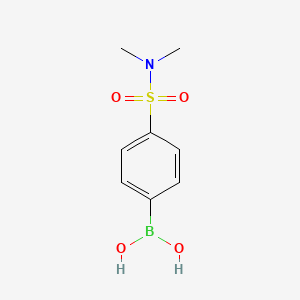
![[4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide](/img/structure/B1387048.png)
![N-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine](/img/structure/B1387049.png)
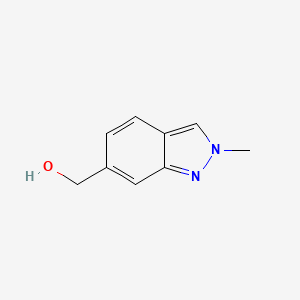
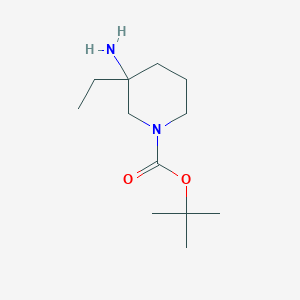
![3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid](/img/structure/B1387053.png)
